CFTRinh-172 is a small molecule inhibitor specifically designed to target the cystic fibrosis transmembrane conductance regulator, commonly referred to as CFTR. This compound plays a crucial role in the regulation of chloride ion transport across epithelial cells, making it significant in both the study and treatment of various diseases associated with CFTR dysfunction, such as cystic fibrosis and polycystic kidney disease. The compound acts by inhibiting channel gating and blocking the pore of the CFTR protein, thereby preventing excessive ion flow.
CFTRinh-172 was identified through high-throughput screening processes aimed at finding effective inhibitors of CFTR. It belongs to the thiazolidinone class of compounds, characterized by their thiazolidine ring structure. Its synthesis involves specific chemical reactions that allow for the introduction of various functional groups that enhance its inhibitory properties against CFTR.
The synthesis of CFTRinh-172 involves a Knoevenagel condensation reaction between 2-thioxo-3-(trifluoromethylphenyl)-4-thiazolidinone and carboxybenzaldehyde in the presence of piperidine. This method allows for the formation of the thiazolidine ring while introducing trifluoromethyl and carboxy substituents at specific positions, which are vital for its biological activity. The typical yield from this synthesis ranges between 70% to 85%, and purity assessments show greater than 99% purity based on thin-layer chromatography and high-performance liquid chromatography analyses .
CFTRinh-172 has a complex molecular structure characterized by three distinct rings:
CFTRinh-172 primarily functions through steric occlusion within the CFTR pore. The interaction with specific amino acid residues leads to conformational changes that collapse the chloride selectivity filter, effectively blocking ion transport. The binding mechanism involves hydrophobic interactions and salt bridges with residues from transmembrane segments 1, 6, 8, 9, and 12 .
The compound's efficacy as an inhibitor has been demonstrated through various biochemical assays that measure chloride ion currents in cells expressing CFTR. These studies reveal that substitutions in critical residues can significantly alter the binding affinity of CFTRinh-172, highlighting its specificity .
CFTRinh-172 inhibits CFTR by binding within its pore, stabilizing a conformation that prevents channel gating without disrupting nucleotide-binding domain dimerization. This dual functionality—acting as both a pore blocker and a gating modulator—distinguishes it from other conventional ion channel inhibitors .
Experimental techniques such as single-molecule fluorescence resonance energy transfer have confirmed that CFTRinh-172 does not interfere with nucleotide-binding domain interactions but effectively inhibits channel activity through structural stabilization .
These properties make CFTRinh-172 suitable for laboratory studies focused on ion channel dynamics and therapeutic applications targeting hyperactive CFTR pathways.
CFTRinh-172 is primarily utilized in scientific research related to cystic fibrosis and other conditions involving dysregulated chloride transport. Its ability to inhibit CFTR function makes it a valuable tool for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3